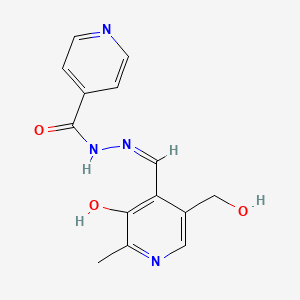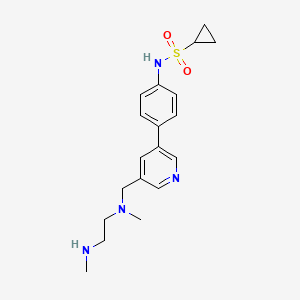
Bromoacetic-PEG2-NHS ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromoacetic-PEG2-NHS ester is a compound that belongs to the class of polyethylene glycol (PEG)-based linkers. It is commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugation applications. The compound features a bromoacetic acid moiety, a polyethylene glycol spacer, and an N-hydroxysuccinimide (NHS) ester group. This combination allows for the selective and efficient conjugation of amine-containing molecules, making it a valuable tool in chemical biology and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bromoacetic-PEG2-NHS ester typically involves the reaction of bromoacetic acid with polyethylene glycol and N-hydroxysuccinimide. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the ester bond. The reaction conditions generally include:
- Solvent: Anhydrous dimethyl sulfoxide (DMSO) or dichloromethane (DCM)
- Temperature: Room temperature to 40°C
- Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Bromoacetic-PEG2-NHS ester primarily undergoes nucleophilic substitution reactions due to the presence of the bromoacetic acid moiety. The NHS ester group also facilitates amide bond formation with primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as thiols or amines can react with the bromoacetic acid moiety under mild conditions (pH 7-9) to form thioether or amide bonds.
Amide Bond Formation: Primary amines react with the NHS ester group in the presence of buffers like phosphate or carbonate at pH 7-9.
Major Products Formed
Thioether Bonds: Formed when thiols react with the bromoacetic acid moiety.
Amide Bonds: Formed when primary amines react with the NHS ester group.
Aplicaciones Científicas De Investigación
Bromoacetic-PEG2-NHS ester is widely used in various scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins.
Biology: Employed in the conjugation of proteins and peptides for studying protein-protein interactions and cellular processes.
Medicine: Utilized in drug development for targeted therapy, particularly in cancer research where PROTACs are used to degrade oncogenic proteins.
Industry: Applied in the development of diagnostic tools and biosensors due to its ability to form stable conjugates with biomolecules
Mecanismo De Acción
The mechanism of action of Bromoacetic-PEG2-NHS ester involves the formation of covalent bonds with target molecules. The NHS ester group reacts with primary amines to form stable amide bonds, while the bromoacetic acid moiety can undergo nucleophilic substitution with thiols or other nucleophiles. In the context of PROTACs, the compound acts as a linker that brings together a ligand for an E3 ubiquitin ligase and a ligand for the target protein, facilitating the ubiquitination and subsequent degradation of the target protein via the proteasome pathway .
Comparación Con Compuestos Similares
Similar Compounds
- Iodoacetic acid N-hydroxysuccinimide ester
- Maleimidoacetic acid N-hydroxysuccinimide ester
- 3-Mercaptopropanyl-N-hydroxysuccinimide ester
- 3,3’-Dithiodipropionic acid di(N-hydroxysuccinimide ester)
Uniqueness
Bromoacetic-PEG2-NHS ester is unique due to its combination of a bromoacetic acid moiety and a polyethylene glycol spacer. This structure provides several advantages:
- Enhanced Solubility : The PEG spacer improves the solubility of the compound in aqueous media.
- Reduced Immunogenicity : The PEG spacer reduces the immunogenic response, making it suitable for biological applications.
- Versatility : The presence of both bromoacetic acid and NHS ester groups allows for diverse conjugation strategies with various biomolecules .
Propiedades
Fórmula molecular |
C11H14BrNO7 |
|---|---|
Peso molecular |
352.13 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2-(2-bromoacetyl)oxyethoxy]propanoate |
InChI |
InChI=1S/C11H14BrNO7/c12-7-11(17)19-6-5-18-4-3-10(16)20-13-8(14)1-2-9(13)15/h1-7H2 |
Clave InChI |
UUKVWNBZOXPLHP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)CCOCCOC(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[2-[4-(dimethylamino)butanoyloxy]ethyl-[(9Z,12Z)-octadeca-9,12-dienyl]amino]octyl 2-hexyldecanoate](/img/structure/B15073471.png)
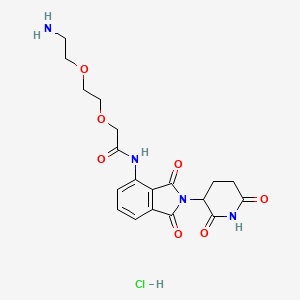
![4-nitro-N-[(Z)-(2,3,4-trihydroxyphenyl)methylideneamino]benzamide](/img/structure/B15073473.png)
![[4-amino-2-[[(2R)-2-bicyclo[2.2.1]heptanyl]amino]-1,3-thiazol-5-yl]-(2-nitrophenyl)methanone](/img/structure/B15073475.png)

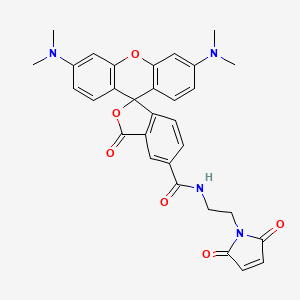
![(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-[(1R)-5-methyl-2-propan-2-ylcyclohexyl]oxyoxane-2-carboxylic acid](/img/structure/B15073503.png)
![(2S)-1-[3-[2-[3-[[(5S)-5-amino-5-carboxypentyl]amino]propoxy]ethoxy]propyl]pyrrolidine-2-carboxylic acid](/img/structure/B15073511.png)
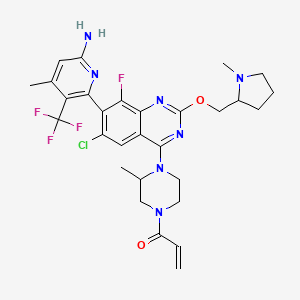
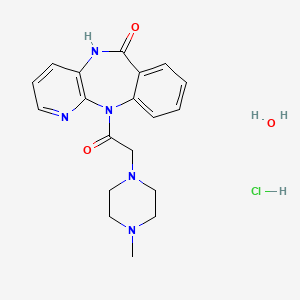
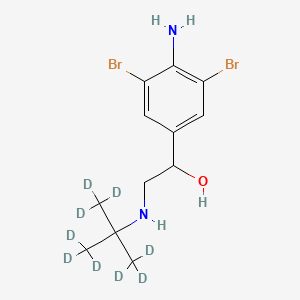
![4-[[1-[[4-Amino-1-(3-naphthalen-1-ylpropylamino)-1,4-dioxobutan-2-yl]carbamoyl]cyclohexyl]amino]-4-oxo-3-[[4-(phosphonomethyl)phenyl]methyl]butanoic acid](/img/structure/B15073522.png)
